molecular formula C13H10FNO B132669 2-Amino-4'-fluorobenzophenone CAS No. 3800-06-4

2-Amino-4'-fluorobenzophenone

Cat. No.: B132669
CAS No.: 3800-06-4
M. Wt: 215.22 g/mol
InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N
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Description

2-Amino-4’-fluorobenzophenone is a derivative of benzophenone, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 4’-position of the benzophenone structure. This compound is notable for its applications in organic synthesis and as a fluorescent probe in biochemical studies .

Mechanism of Action

Target of Action

2-Amino-4’-fluorobenzophenone is a derivative of benzophenone . It is primarily used as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry

Mode of Action

The mode of action of 2-Amino-4’-fluorobenzophenone is largely dependent on the compound it is being used to synthesize. For instance, it has been used in the synthesis of p-fluorobenzoyl chloride . In this context, its mode of action would involve participating in the chemical reactions that lead to the formation of p-fluorobenzoyl chloride.

Biochemical Pathways

It has been used as a fluorescent probe for biochemical studies such as dna and rna detection , suggesting that it may interact with these molecules in some capacity.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability when administered in a suitable formulation.

Action Environment

The action of 2-Amino-4’-fluorobenzophenone can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, hence it is recommended to be stored in a dark place . Furthermore, its reactivity may be influenced by the presence of other chemicals in its environment.

Biochemical Analysis

Biochemical Properties

2-Amino-4’-fluorobenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of p-fluorobenzoyl chloride . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been used as a fluorescent probe in the detection of DNA and RNA, indicating its interaction with nucleic acids . The nature of these interactions is primarily based on its ability to bind to specific sites on the biomolecules, facilitating the detection and analysis of these molecules in biochemical assays.

Cellular Effects

2-Amino-4’-fluorobenzophenone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its use as a fluorescent probe allows researchers to study the dynamics of nucleic acids within cells, providing insights into gene expression and regulation

Molecular Mechanism

The molecular mechanism of 2-Amino-4’-fluorobenzophenone involves its binding interactions with biomolecules. It acts as a fluorescent probe by binding to nucleic acids, which allows for the detection and analysis of DNA and RNA . This binding interaction is crucial for its function in biochemical assays. Furthermore, it may influence enzyme activity, either by inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4’-fluorobenzophenone can change over time. Its stability and degradation are important factors to consider. The compound is stable when stored at room temperature in a dark place, but its long-term effects on cellular function need to be studied further . In vitro and in vivo studies have shown that its fluorescent properties remain consistent over time, making it a reliable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 2-Amino-4’-fluorobenzophenone vary with different dosages in animal models. At lower dosages, it is effective as a fluorescent probe without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential skin and eye irritation . It is crucial to determine the optimal dosage to balance efficacy and safety in biochemical applications.

Metabolic Pathways

2-Amino-4’-fluorobenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds, such as p-fluorobenzoyl chloride . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells or tissues in which it is used.

Transport and Distribution

Within cells and tissues, 2-Amino-4’-fluorobenzophenone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical assays and ensuring accurate results.

Subcellular Localization

The subcellular localization of 2-Amino-4’-fluorobenzophenone is influenced by targeting signals and post-translational modifications. It is primarily localized in the nucleus when used as a fluorescent probe for DNA and RNA detection This localization is crucial for its function in detecting and analyzing nucleic acids within cells

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4’-fluorobenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-4’-chlorobenzophenone
  • 2-Amino-4’-bromobenzophenone
  • 2-Amino-4’-iodobenzophenone

Comparison: 2-Amino-4’-fluorobenzophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and biochemical studies .

Properties

IUPAC Name

(2-aminophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFXIQFESQNINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431574
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3800-06-4
Record name 2′-Amino-4-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3800-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of (16) (42.6 g, 0.2 mol) in 750 ml of dry tetrahydrofuran (THF) and 20 ml of triethylamine is added 5% palladium on charcoal (6 g). The vigorously stirred suspension is flushed with hydrogen gas and stirred at room temperature under a hydrogen atmosphere until absorption of hydrogen ceases (approximately 90-90% of the molar amount; 8-10 hours). The catalyst is removed by filtration through a bed of celite, and the solvent is removed under reduced pressure. The product (16) is recrystallized from toluene.
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42.6 g
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750 mL
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20 mL
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6 g
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Synthesis routes and methods II

Procedure details

30 g of 2-amino-4′-fluorobenzophenone methanesulfonate was added to 150 g of o-dichlorobenzene, the resulting mixture was heated at 80° C. Then, the reaction solution was made alkaline with 25% aqueous solution of sodium hydroxide. The reaction solution was separated into phases at the same temperature and washed with 5% brine solution. The organic phase was dried over anhydrous magnesium sulfate, and filtered at 80° C. The filtrate was gradually cooled, stirred at 0 to 5° C. for 4 hours, filtered and washed with a small amount of toluene. After drying, 19 g of 2-amino-4′-fluorobenzophenone was obtained.
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30 g
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reactant
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150 g
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aqueous solution
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Synthesis routes and methods III

Procedure details

A solution of 4-bromofluorobenzene (1 eq.) in THF was cooled to −78° C. under nitrogen and treated with tert-butyllithium (2.05 eq., 1.6 M solution in pentane) at a rate of 40 ml/h. The internal temperature did not rise above −74° C. The orange solution was stirred at −78° C. for 30 minutes prior to the addition of anthranilonitrile (0.6 eq.) as a solution in THF. The reaction was warmed to 0° C. and stirred for 2 hours. 3N HCl was added to the mixture and stirring continued for 30 minutes. The reaction was diluted with ethyl acetate and the layers were separated. The aqueous layer was back-extracted thrice with ethyl acetate. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified via HPLC eluting with 93:7 hexanes/ethyl acetate.
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Synthesis routes and methods IV

Procedure details

A dry 500 ml 3-neck flask fitted with a reflux condenser and an addition funnel was charged with Mg turnings (2.80 gm, 0.115 mol) and dry Et2O (35 ml). A solution of 1-bromo- 4-fluorobenzene (18.5 gm, 0.106 mol) in Et2O (20 ml) was added to the addition funnel and approximately 15% of this solution was added to the Mg/Et2O mixture. Once the exothermic reaction had begun (ultrasound was required), the aryl bromide solution was added at such a rate as to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled to 0° C. Dropwise addition of a solution of 2-aminobenzonitrile (5.00 gm, 0.042 mol) in dry Et2O (20 ml) over a 10 minute period resulted in the formation of a thick yellow slurry. The resulting mixture was warmed to room temperature and stirred overnight. The solution was then cooled to 0° C. and cautiously quenched with 10% HCl (50 ml). After stirring for 5 minutes, the solution was made basic with 10% NaOH (70 ml) and the aqueous layer was extracted three times with Et2O. The combined Et2O layers were pooled, washed with brine, dried (Na2SO4), filtered and stripped to yield an orange oil. The oil was chromatographed (Flash, Merck SiO2, 25% EtOAc in hexane) to give impure 2-aminophenyl 4-fluorophenyl methanone (~1 gm) and the corresponding impure imine (~5.8 gm, Rf 0.28 in 30% EtOAc in hexane). The imine was stirred with 10% HCl (100 ml) and silica gel (750 mg) for 45 minutes. The mixture was then basicified with NaOH pellets (14 gm) and the aqueous layer was extracted twice with Et2O. The combined Et2O layers were washed with brine, dried (Na2SO4), filtered and stripped to yield a solid. This solid was pooled with impure 2-aminophenyl 4-fluorophenyl methanone from above and recrystallized in hot EtOH/H2O to give analytically pure 2-aminophenyl 4-fluorophenyl methanone as yellow crystals (3.28 gm, 36%).
[Compound]
Name
Mg
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2.8 g
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reactant
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35 mL
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18.5 g
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reactant
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solution
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0 (± 1) mol
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20 mL
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Mg Et2O
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Name
aryl bromide
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4'-fluorobenzophenone
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Customer
Q & A

Q1: What are the main applications of 2-Amino-4'-fluorobenzophenone in pharmaceutical chemistry?

A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it acts as a starting material for producing Pitavastatin Calcium [], a lipid-lowering drug, and for synthesizing novel 5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one derivatives, which could hold promise for various therapeutic applications []. Furthermore, it can be utilized in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxyaldehyde [, ], a crucial intermediate in Pitavastatin production.

Q2: Can you describe a specific synthetic route utilizing this compound for a pharmaceutical intermediate?

A2: One example involves the synthesis of 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde, a key intermediate for Pitavastatin. [, ] This synthesis involves reacting this compound with 3-cyclopropyle-3-oxopropanenitrile to yield 2-cyclopropyl-4-(4'-fluorophenyle)quinoline-3-carbonitrile. This intermediate is then reduced to produce the desired 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde. [] An alternative method uses ethyl 3-cyclopropyl-3-oxo propanoate in the presence of a protonic acid catalyst to directly yield ethyl 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-yl-carboxylate, which can be further reduced to the target aldehyde. []

Q3: Have any computational studies been performed on this compound?

A3: Yes, researchers have conducted spectroscopic and Density Functional Theory (DFT) studies on this compound. [] These investigations involved analyzing the molecule's FT-IR, NMR, and single-crystal XRD data, alongside DFT calculations. The study explored the compound's Frontier Molecular Orbitals (FMOs), Mulliken charges, and performed Hirshfeld surface analysis. Furthermore, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses were carried out, providing insights into its potential pharmacological properties. []

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